Uncalibrated aryl sulfonamides lack the geometry to bridge DCAF15-RBM39, leading to failed degradation assays. Indisulam provides the precise benchmark to overcome this. Key features:
Indisulam (E7070) is a first-in-class aryl sulfonamide molecular glue degrader that selectively recruits the splicing factor RBM39 to the CUL4-DCAF15 E3 ubiquitin ligase complex [1]. Originally identified as a cell-cycle arrest agent targeting the G1/S transition, its primary procurement value now lies in targeted protein degradation (TPD) research. For industrial and academic buyers, Indisulam serves as the definitive structural benchmark for DCAF15-mediated ternary complex formation, offering well-characterized solubility profiles (up to 25 mg/mL in DMSO) and highly reproducible in vitro degradation kinetics compared to unoptimized sulfonamide libraries .
Substituting Indisulam with generic carbonic anhydrase inhibitors or structurally related but uncalibrated aryl sulfonamides (like CQS) fundamentally compromises targeted degradation assays [1]. Generic sulfonamides lack the precise spatial geometry required to bridge the DCAF15-RBM39 interface, failing to induce the cooperative ternary complex necessary for RBM39 ubiquitination [2]. Furthermore, while analogs like E7820 share the same mechanism, Indisulam possesses the most comprehensively mapped crystallographic data (resolved to 2.3 Å), making it indispensable as a positive control for structural biology, assay validation, and the development of next-generation DCAF15-recruiting PROTACs [3].
Indisulam provides an unparalleled structural baseline for DCAF15-mediated degradation, with its ternary complex (DCAF15-DDB1-DDA1-Indisulam-RBM39) resolved to 2.3 Å via X-ray crystallography [1]. In contrast, uncharacterized or novel aryl sulfonamides often lack high-resolution structural validation, making them unsuitable as primary calibration standards [2].
| Evidence Dimension | Crystallographic resolution of the ternary complex |
| Target Compound Data | Indisulam (2.3 Å resolution) |
| Comparator Or Baseline | Uncharacterized aryl sulfonamides (often >3.0 Å or unresolved) |
| Quantified Difference | Provides a definitive 2.3 Å high-resolution structural baseline |
| Conditions | X-ray crystallography and cryo-EM structural validation |
High-resolution structural data makes Indisulam the absolute gold standard for calibrating binding assays and designing novel DCAF15-based heterobifunctional degraders.
In competitive TR-FRET assays, Indisulam binds to DCAF15 with a Kd of approximately 108 µM, whereas the analog E7820 exhibits a tighter baseline affinity of 22 µM [1]. However, Indisulam uniquely compensates for this lower binary affinity by maximizing the interfacial surface area between DCAF15 and RBM39, acting as a highly efficient cooperative molecular glue [2].
| Evidence Dimension | DCAF15 binding affinity (Kd) and complex cooperativity |
| Target Compound Data | Indisulam (Kd ~108 µM, high ternary cooperativity compensation) |
| Comparator Or Baseline | E7820 (Kd ~22 µM) |
| Quantified Difference | ~5x lower binary affinity but equivalent or superior ternary complex stabilization via increased interfacial area |
| Conditions | Time-resolved Förster resonance energy transfer (TR-FRET) competitive binding assays |
Understanding this distinct cooperative binding profile is critical for procurement when selecting control compounds for cooperativity-driven molecular glue screening.
Indisulam is highly soluble in DMSO (up to 25 mg/mL) and has a rigorously validated in vivo formulation profile, achieving clear solutions at ≥ 2.17 mg/mL (5.62 mM) using a standard 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline vehicle . Crude or unoptimized sulfonamide analogs frequently precipitate in aqueous media, leading to inconsistent dosing in murine models .
| Evidence Dimension | Stock solubility and in vivo formulation stability |
| Target Compound Data | Indisulam (Clear solution at ≥ 2.17 mg/mL in validated vehicle) |
| Comparator Or Baseline | Crude sulfonamide analogs (High risk of aqueous precipitation) |
| Quantified Difference | Guaranteed clear solution at 5.62 mM in standard PEG/Tween/Saline excipients |
| Conditions | In vivo xenograft model dosing preparations |
Validated, reproducible formulation protocols eliminate the precipitation risks associated with experimental sulfonamides, ensuring consistent dosing in preclinical models.
Indisulam provides a highly specific mechanism of action, selectively degrading RBM39 and inducing widespread intron retention (>3,000 genes altered) without affecting the expression levels of the DCAF15 ligase itself [1]. In contrast, broad-spectrum splicing inhibitors or generic cytotoxic agents induce confounding off-target effects that obscure RBM39-dependent phenotypic readouts [2].
| Evidence Dimension | Splicing factor degradation selectivity |
| Target Compound Data | Indisulam (Selective RBM39 degradation, 0% DCAF15 degradation) |
| Comparator Or Baseline | Broad-spectrum splicing inhibitors (High off-target cytotoxicity) |
| Quantified Difference | Highly specific RBM39 depletion with stable DCAF15 levels |
| Conditions | Western blot and RNA-sequencing in HCT-116 and AML cell lines |
Provides a clean, highly specific mechanism of action for isolating RBM39-dependent phenotypic effects without confounding off-target cytotoxicity.
Due to its well-defined Kd and 2.3 Å crystallographic resolution, Indisulam is the premier benchmark compound for calibrating TR-FRET and SPR assays when screening novel DCAF15-recruiting molecular glues [1].
Utilizing its validated PEG300/Tween80/Saline solubility profile, Indisulam serves as a reliable reference material for optimizing the in vivo delivery of hydrophobic aryl sulfonamide degraders in murine xenograft models.
As a highly selective degrader of RBM39, Indisulam is the reagent of choice for inducing targeted exon skipping and intron retention in transcriptomic studies, outperforming generic cell-cycle inhibitors [2].